![molecular formula C12H15N3O B2936911 2-Amino-N-(1H-indol-3-ylmethyl)propanamide CAS No. 1540851-27-1](/img/structure/B2936911.png)
2-Amino-N-(1H-indol-3-ylmethyl)propanamide
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Overview
Description
“2-Amino-N-(1H-indol-3-ylmethyl)propanamide” is a chemical compound with the empirical formula C11H13N3O . It has a molecular weight of 203.24 . The compound is solid in form .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . A series of novel small molecule inhibitors have been designed and synthesized based on three regional optimizations of the lead compound . The lead compound was identified using structure-based virtual screening in conjunction with surface plasmon resonance (SPR)-based binding assays .Molecular Structure Analysis
The molecular structure of “2-Amino-N-(1H-indol-3-ylmethyl)propanamide” can be represented by the SMILES stringNC(C(N)=O)CC1=CNC2=C1C=CC=C2
. Physical And Chemical Properties Analysis
“2-Amino-N-(1H-indol-3-ylmethyl)propanamide” is a solid compound . It has an empirical formula of C11H13N3O and a molecular weight of 203.24 .Scientific Research Applications
I have conducted multiple searches to gather information on the scientific research applications of “2-amino-N-[(1H-indol-3-yl)methyl]propanamide”, also known as “2-Amino-N-(1H-indol-3-ylmethyl)propanamide”. However, the available information does not provide a comprehensive analysis of six to eight unique applications with detailed sections and clear headings as you requested.
The search results mostly include product listings and chemical properties from suppliers like Sigma-Aldrich, BenchChem, and ChemicalBook, but they do not delve into specific scientific research applications .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been found to interact with their targets in various ways, leading to a range of biological effects . For instance, some indole derivatives have been reported to inhibit polymerization of tubulin, a protein that forms microtubules, which are essential for cell division .
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways, leading to a range of downstream effects . For example, some indole derivatives have been reported to inhibit the polymerization of tubulin, affecting cell division .
Pharmacokinetics
The compound’s molecular weight (20324 g/mol) and its solubility in organic solvents such as ethanol, methanol, and acetone suggest that it may have good bioavailability .
Result of Action
Some indole derivatives have been reported to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase of the cell cycle, and inhibit the polymerization of tubulin .
Action Environment
properties
IUPAC Name |
2-amino-N-(1H-indol-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(13)12(16)15-7-9-6-14-11-5-3-2-4-10(9)11/h2-6,8,14H,7,13H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTBDELQFFBPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CNC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[(1H-indol-3-yl)methyl]propanamide | |
CAS RN |
1540851-27-1 |
Source
|
Record name | 2-amino-N-[(1H-indol-3-yl)methyl]propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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